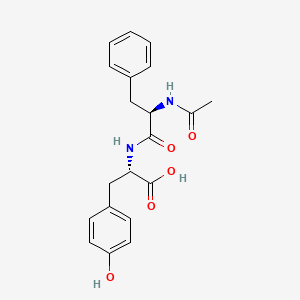

AC-D-Phe-tyr-OH

Description

AC-D-Phe-tyr-OH is a synthetic dipeptide composed of acetylated D-phenylalanine (Ac-D-Phe) and L-tyrosine (Tyr) residues. Its IUPAC name is N-(N-Acetyl-D-phenylalanyl)-L-tyrosine, with the CAS registry number 73942-36-6 . Structurally, the D-configuration of phenylalanine confers resistance to enzymatic degradation, enhancing metabolic stability compared to L-isomers.

This compound is primarily used in industrial and scientific research, including drug development, enzyme-substrate studies, and peptide-based material design. Nanjing Tides Biolabs, a specialized peptide manufacturer, produces this compound for applications requiring high-purity, custom-modified peptides .

Properties

Molecular Formula |

C20H22N2O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18+/m1/s1 |

InChI Key |

AGHAPAFOMGHXMT-MSOLQXFVSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

sequence |

FY |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Peptide Design and Synthesis

The design of peptide analogs incorporating AC-D-Phe-Tyr-OH has been explored for developing new therapeutics targeting various receptors. For instance, studies have demonstrated that modifications at the D-Phe position can significantly influence the binding affinity and selectivity of peptides for opioid receptors, enhancing their therapeutic potential in pain management .

1.2 Stability and Efficacy

Research indicates that peptides containing D-amino acids, such as this compound, exhibit increased metabolic stability. This characteristic is crucial for developing long-lasting peptide-based drugs that require less frequent dosing. A study highlighted that substituting L-phenylalanine with D-phenylalanine in opioid peptides resulted in analogs with improved receptor-binding profiles and reduced susceptibility to enzymatic degradation .

Neurobiology Applications

2.1 Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in models of neurological disorders. D-amino acids are known to play roles in neurotransmission and may help modulate synaptic plasticity. For example, research has shown that D-phenylalanine can enhance cognitive functions and may be beneficial in treating conditions such as Alzheimer’s disease .

2.2 Clinical Case Studies

Several clinical case studies have reported the effects of D-amino acids on cognitive improvement and emotional regulation. In one notable case, patients receiving treatment with D-amino acid formulations showed significant improvements in memory retention and emotional stability compared to control groups .

Oncology Applications

3.1 Targeted Cancer Therapies

The application of this compound extends into oncology, particularly in developing targeted therapies for cancer treatment. The compound's ability to selectively bind to cancer-specific receptors enhances its utility in radiopharmaceuticals designed for imaging and therapy .

3.2 Case Studies in Cancer Treatment

A series of clinical trials involving radiopharmaceuticals utilizing this compound have demonstrated promising results in targeting neuroblastoma and other malignancies. These trials indicated that patients treated with compounds incorporating this peptide exhibited improved tumor targeting and reduced side effects compared to traditional chemotherapeutic agents .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

AC-D-Phe-tyr-OH is distinguished by its acetylated N-terminus, D-phenylalanine, and L-tyrosine residues. Below is a structural comparison with key analogs:

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 73942-36-6 | C₁₈H₂₀N₂O₅ (inferred*) | Acetyl-D-Phe, L-Tyr, phenolic -OH group |

| H-Phe(4-NH₂)-OH | 943-80-6 | C₉H₁₂N₂O₂ | Para-aminophenylalanine, free amino group |

| Ac-Gly-OH | 543-24-8 | C₄H₇NO₃ | Acetylated glycine, simplest acetylated amino acid |

| (R)-2-Amino-3-(4-aminophenyl)propanoic acid | 943-80-6 (variant) | C₉H₁₂N₂O₂ | Dual amino groups, chiral center |

*Note: The molecular weight of this compound is inferred from its components (Ac-D-Phe: ~206 g/mol; Tyr: ~181 g/mol), totaling ~344 g/mol after peptide bond formation .

Physicochemical Properties

- This compound: Hydrophobic due to the phenyl group in D-Phe and the aromatic Tyr side chain. The phenolic -OH group enhances solubility in polar solvents .

- H-Phe(4-NH₂)-OH : Higher polarity from the para-amine group, improving aqueous solubility but reducing membrane permeability .

- Ac-Gly-OH : Low molecular weight (117.1 g/mol) and high solubility in water, making it a model for studying acetylated peptide stability .

Q & A

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?

- Methodological Answer :

- Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time).

- Use high-content imaging to differentiate apoptotic vs. necrotic cell death.

- Perform transcriptomic profiling (RNA-seq) to identify cell-type-specific response pathways.

- Publish raw data and analysis pipelines to enable reproducibility audits .

Methodological Frameworks

- For Experimental Design : Use the PICO framework (Population: target system; Intervention: this compound; Comparison: controls; Outcome: measurable endpoints) to structure hypotheses .

- For Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.